Enantiomeric Identity: Absolute (S)-Configuration and (+) Optical Rotation Versus Racemate and (R)-Enantiomer
1,3-Butanediol diacetate, (+)- bears the (3S)-configuration at the chiral center, as confirmed by its IUPAC name [(3S)-3-acetyloxybutyl] acetate and the isomeric SMILES notation C[C@@H](CCOC(=O)C)OC(=O)C [1]. This contrasts with the (R)-enantiomer (CAS 128443-70-9), which has the (3R)-configuration with the isomeric SMILES C[C@H](CCOC(=O)C)OC(=O)C, and with the racemic mixture (CAS 1117-31-3) whose InChI key is MPAGVACEWQNVQO-UHFFFAOYSA-N, indicating undefined stereochemistry [2][3]. The (+) notation denotes dextrorotatory optical rotation, a measurable physical property that directly reports enantiomeric identity and distinguishes this compound from the levorotatory (-)-(R)-enantiomer [1].
| Evidence Dimension | Absolute stereochemistry and optical rotation sign |
|---|---|
| Target Compound Data | (3S)-configuration; (+)-dextrorotatory; SMILES: C[C@@H](CCOC(=O)C)OC(=O)C; InChI Key: MPAGVACEWQNVQO-LURJTMIESA-N (stereo-defined) |
| Comparator Or Baseline | (R)-enantiomer (CAS 128443-70-9): (3R)-configuration; (-)-levorotatory; SMILES: C[C@H](CCOC(=O)C)OC(=O)C; Racemic (CAS 1117-31-3): InChI Key: MPAGVACEWQNVQO-UHFFFAOYSA-N (undefined stereo) |
| Quantified Difference | Opposite absolute configuration (S vs R); opposite sign of optical rotation (+ vs -); distinct stereochemical InChI Key |
| Conditions | Structural assignment from PubChem and ChemSpider authoritative databases; IUPAC nomenclature, canonical and isomeric SMILES, and InChI Key analysis [1][2][3] |
Why This Matters
Procurement of the correct enantiomer is essential for stereospecific synthetic routes; using the wrong enantiomer or racemate introduces stereochemical errors that propagate to final products, potentially negating bioactivity or requiring costly chiral separation downstream.
- [1] PubChem Compound Summary: 1,3-Butanediol diacetate, (+)-, CID 6994406. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/6994406 View Source
- [2] PubChem Compound Summary: 1,3-Butanediol diacetate, (R)-, CID 7000074. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/7000074 View Source
- [3] NIST Chemistry WebBook: 1,3-Butanediol, diacetate, CAS 1117-31-3. National Institute of Standards and Technology. https://webbook.nist.gov/cgi/inchi?ID=C1117313 View Source
